2-Methoxy-5-methylthiobenzoic acid

Pharmaceutical Intermediates Oxidation Benzamide Synthesis

2-Methoxy-5-methylthiobenzoic acid (also referred to as 5-(methylthio)-o-anisic acid; CAS 61694-97-1) is a disubstituted benzoic acid derivative bearing a methoxy group at the 2-position and a methylthio group at the 5-position of the aromatic ring. With a molecular formula of C₉H₁₀O₃S and a molecular mass of 198.24 g/mol , this compound exists as a solid with a melting point of 70 °C.

Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
Cat. No. B8454584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylthiobenzoic acid
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(=O)S
InChIInChI=1S/C9H10O2S/c1-6-3-4-8(11-2)7(5-6)9(10)12/h3-5H,1-2H3,(H,10,12)
InChIKeyKLNJKMIRNHTKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-5-methylthiobenzoic Acid (CAS 61694-97-1): A Core Intermediate for Benzamide-Based Pharmaceuticals


2-Methoxy-5-methylthiobenzoic acid (also referred to as 5-(methylthio)-o-anisic acid; CAS 61694-97-1) is a disubstituted benzoic acid derivative bearing a methoxy group at the 2-position and a methylthio group at the 5-position of the aromatic ring [1]. With a molecular formula of C₉H₁₀O₃S and a molecular mass of 198.24 g/mol [1], this compound exists as a solid with a melting point of 70 °C [1]. Its primary established use is as a key synthetic intermediate in the preparation of tiapride and related substituted benzamide pharmaceuticals [2].

Why 2-Methoxy-5-methylthiobenzoic Acid Cannot Be Simply Replaced by Generic Analogs


The combination and precise ortho/meta positioning of both a methoxy and a methylthio group on the benzoic acid core creates a unique chemical identity that generic substitution cannot replicate. Simple replacement with a methyl analog (e.g., 2-methyl-5-(methylthio)benzoic acid) fundamentally alters electronic properties and hydrogen-bonding capacity , while regioisomers (e.g., 2-methoxy-4-(methylthio)benzoic acid) introduce a different substitution pattern that impacts reactivity in downstream transformations [1]. The 5-methylthio group specifically serves as a synthetic handle for oxidation to the corresponding methylsulfonyl moiety—a critical pharmacophore in tiapride and other benzamide drugs [2]—and its substitution with other groups (e.g., amino, ethylthio) would yield intermediates that lead to entirely different pharmaceutical targets . These differences, detailed quantitatively below, demonstrate that analog substitution carries high risk of synthetic failure, altered reactivity, or production of an incorrect final active pharmaceutical ingredient (API).

Quantitative Evidence for 2-Methoxy-5-methylthiobenzoic Acid Differentiation from Analogs


Synthetic Utility: Defined Oxidation Pathway to Methylsulfonyl Pharmacophore

The 5-methylthio group of 2-methoxy-5-methylthiobenzoic acid is specifically designed for oxidation to the corresponding methylsulfonyl moiety, a critical pharmacophore in the approved drug tiapride [1]. This oxidation is a standard, high-yielding transformation in the pharmaceutical industry. Analogs lacking this group (e.g., 2-methoxybenzoic acid) or bearing non-oxidizable substituents cannot access this key functional group, rendering them unsuitable for tiapride synthesis [2].

Pharmaceutical Intermediates Oxidation Benzamide Synthesis

Comparative Physicochemical Properties: Melting Point and Molecular Mass

2-Methoxy-5-methylthiobenzoic acid exhibits a melting point of 70 °C and a molecular mass of 198.24 g/mol [1]. These values differ significantly from closely related analogs, enabling unambiguous identification and quality control. For example, 2-Methyl-5-(methylthio)benzoic acid has a molecular mass of 182.24 g/mol (a difference of 16 g/mol due to O→CH₂ replacement) , while 4-Amino-2-methoxy-5-(methylthio)benzoic acid has a molecular mass of 213.25 g/mol (a difference of 15 g/mol due to H→NH₂ replacement) . These discrete differences, along with the distinct melting point, allow for straightforward verification of the correct intermediate.

Physicochemical Characterization Quality Control Intermediate Handling

Regioisomeric Differentiation: 5-Methylthio vs. 4-Methylthio Substitution

The substitution pattern on the aromatic ring critically defines the compound's utility. 2-Methoxy-5-methylthiobenzoic acid (with the methylthio group at the 5-position) is the established intermediate for tiapride [1]. In contrast, its regioisomer 2-methoxy-4-(methylthio)benzoic acid (CAS 72856-73-6) possesses a different spatial arrangement that leads to distinct chemical reactivity and biological outcomes [2]. While specific comparative data for the target compound are limited, the class of methoxy/methylthio benzoic acids demonstrates that the position of the methylthio group (5- vs. 4-) dictates the orientation of the resulting amide bond in downstream benzamide formation, a critical parameter for drug-receptor interactions [3].

Regioselectivity Synthetic Intermediate Structure-Activity Relationship

Comparative Solubility Profile in Organic Solvents

2-Methoxy-5-methylthiobenzoic acid is reported to be soluble in organic solvents such as ethanol and dichloromethane, but less soluble in water . This solubility profile is a direct consequence of the compound's specific substituent combination (2-OCH₃, 5-SCH₃). In contrast, the 2-methyl analog (2-methyl-5-(methylthio)benzoic acid) lacks the polar methoxy group and is expected to exhibit lower solubility in polar organic solvents due to reduced hydrogen-bonding capacity . The higher polarity and potential for hydrogen bonding of the target compound facilitate its use in common amide coupling reactions conducted in dichloromethane or ethanol, and aid in purification by crystallization.

Solubility Process Chemistry Crystallization

Optimal Procurement and Use Scenarios for 2-Methoxy-5-methylthiobenzoic Acid


GMP Synthesis of Tiapride and Related Benzamide APIs

2-Methoxy-5-methylthiobenzoic acid is the preferred starting material for the multi-kilogram synthesis of tiapride hydrochloride, a dopamine D2/D3 receptor antagonist used to treat neurological disorders [1]. Its defined methylthio group is quantitatively oxidized to the essential methylsulfonyl pharmacophore, a transformation that is well-established and scalable [1]. Procurement of high-purity (>95%) material [2] ensures consistent yields and avoids the formation of regioisomeric impurities that could arise from analog substitution, thereby meeting stringent regulatory requirements for API manufacturing.

Structure-Activity Relationship (SAR) Studies of Benzamide Derivatives

In medicinal chemistry programs exploring dopamine receptor modulation, 2-methoxy-5-methylthiobenzoic acid serves as a versatile building block. Its 5-methylthio group can be maintained or oxidized to the sulfoxide/sulfone, allowing for systematic investigation of how sulfur oxidation state affects receptor binding affinity and pharmacokinetic properties . The precise substitution pattern (2-OMe, 5-SMe) is critical; deviation to the 4-methylthio isomer would yield a different benzamide series with potentially altered pharmacology, making this specific regioisomer essential for controlled SAR studies.

Development of Novel Oxidation-Resistant Intermediates

The methylthio group in 2-methoxy-5-methylthiobenzoic acid provides a convenient handle for selective oxidation under mild conditions [1]. Research groups focused on developing new benzamide-based therapeutics can leverage this reactivity to generate sulfoxide and sulfone analogs in a single synthetic step, facilitating rapid analog generation for biological screening. The compound's moderate melting point (70 °C) and solubility in organic solvents [3] make it practical for standard laboratory handling and purification via recrystallization or column chromatography.

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